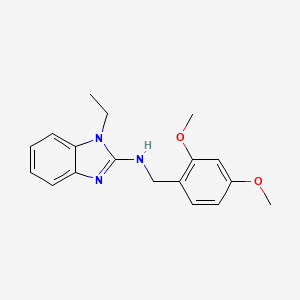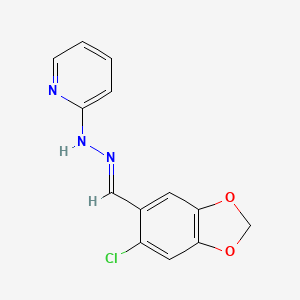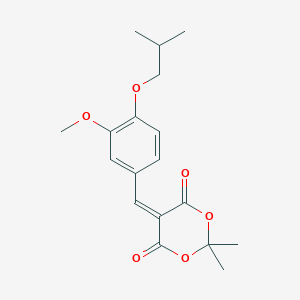![molecular formula C18H20N2O3S B5821614 4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as "4-MePPP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of 4-MePPP involves its binding to the dopamine D2 receptor in the brain. This binding results in the inhibition of dopamine release, which can lead to a decrease in dopamine activity in the brain. This mechanism has been studied extensively in animal models and has shown promising results for its potential use in the treatment of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-MePPP have been extensively studied in animal models. It has been found to have a high affinity for the dopamine D2 receptor, which can result in a decrease in dopamine release and activity in the brain. This can lead to various physiological effects, including changes in locomotor activity, body temperature, and other behavioral changes.
实验室实验的优点和局限性
The advantages of using 4-MePPP in lab experiments include its high affinity for the dopamine D2 receptor, which can make it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, its synthesis method is relatively straightforward, and it can be obtained in relatively large quantities.
The limitations of using 4-MePPP in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound. Additionally, its potential for abuse and addiction can make it a challenging compound to work with in certain settings.
未来方向
There are several potential future directions for the study of 4-MePPP. One area of research is the development of new therapeutic agents based on the compound's mechanism of action. Additionally, further studies are needed to investigate the potential long-term effects of 4-MePPP use and to develop safer methods for handling the compound in lab settings. Finally, the potential for the compound to be used as a research tool in other scientific fields, such as biochemistry and pharmacology, should be explored further.
合成方法
The synthesis of 4-MePPP involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-pyrrolidinyl)formamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-MePPP.
科学研究应用
4-MePPP has been studied extensively for its potential applications in various scientific fields. It has been used as a research tool for investigating the role of dopamine receptors in the brain and has been found to have high affinity for the dopamine D2 receptor. Additionally, 4-MePPP has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease and schizophrenia.
属性
IUPAC Name |
4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)24(22,23)19-17-7-3-2-6-16(17)18(21)20-12-4-5-13-20/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLRKFZJCFSPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)





![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

